8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxa-thia-azaspirodecane core with a benzenesulfonyl group attached. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be achieved through a multi-step process involving the coupling of benzenesulfonyl azides with appropriate precursors. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction typically requires a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds and as a precursor for drug discovery.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and use as an FGFR4 inhibitor.
2,8-diazaspiro[4.5]decane: Studied for its pharmacophoric properties and potential therapeutic applications.
2-oxa-7-azaspiro[4.4]nonane: Investigated for its role in drug discovery and synthesis of biologically active compounds.
Uniqueness
8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of an oxa-thia-azaspirodecane core with a benzenesulfonyl group, which imparts distinct chemical and biological properties. This compound’s structural rigidity and three-dimensional properties make it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
8-(benzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c15-19(16,12-4-2-1-3-5-12)14-8-6-13(7-9-14)17-10-11-18-13/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQYVFXAKHTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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